N1-(2,5-dimethylphenyl)-N2-methyloxalamide
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Overview
Description
N1-(2,5-dimethylphenyl)-N2-methyloxalamide is an organic compound characterized by the presence of an oxalamide functional group attached to a 2,5-dimethylphenyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,5-dimethylphenyl)-N2-methyloxalamide typically involves the reaction of 2,5-dimethylaniline with oxalyl chloride to form the corresponding oxalyl derivative, which is then reacted with methylamine to yield the final product. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N1-(2,5-dimethylphenyl)-N2-methyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalamide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Oxalamide derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced oxalamide groups.
Substitution: Aromatic ring-substituted derivatives with nitro or halogen groups.
Scientific Research Applications
N1-(2,5-dimethylphenyl)-N2-methyloxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(2,5-dimethylphenyl)-N2-methyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
- N1-(2,5-dimethylphenyl)-N2-(2-methoxyphenyl)ethanediamide
- N-(2,5-dimethylphenyl)acetamide
- N-(2,5-dimethylphenyl)benzamide
Comparison: N1-(2,5-dimethylphenyl)-N2-methyloxalamide is unique due to the presence of both the oxalamide functional group and the 2,5-dimethylphenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its uniqueness in research and industrial contexts.
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7-4-5-8(2)9(6-7)13-11(15)10(14)12-3/h4-6H,1-3H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKHTKWSPYGDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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